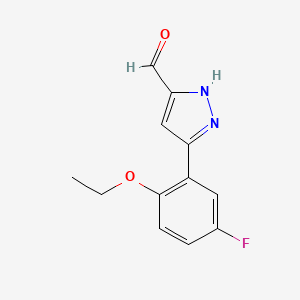
5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group at position 3. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Phenyl Ring: The phenyl ring with ethoxy and fluorine substituents can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Formylation: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reduction: 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde would depend on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological target.
相似化合物的比较
- 5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione
- Tert-butyl 4-(2-ethoxy-5-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the ethoxy and fluorine substituents on the phenyl ring, they differ in their core structures (pyrazole vs. oxazolidine vs. piperidine).
- Unique Features: The presence of the pyrazole ring and the carbaldehyde group in 5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazole-3-carbaldehyde provides unique reactivity and potential applications compared to the other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(2-ethoxy-5-fluorophenyl)-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUVTFKGMUNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Cyclopropylmethyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8124624.png)
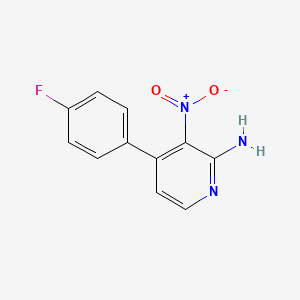
![4,12-bis[(E)-2-(4-tert-butylphenyl)ethenyl]-8-(3,5-diiodo-4-methylphenyl)-5,11-diethyl-2,2-difluoro-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8124641.png)
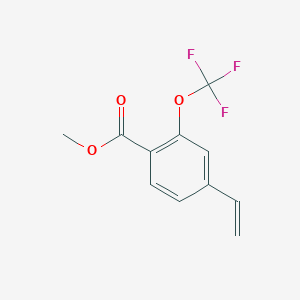
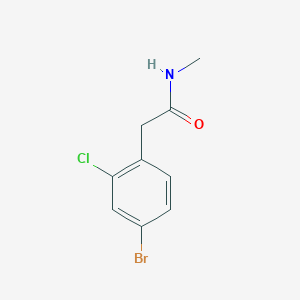
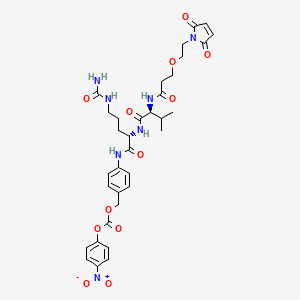
![[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124650.png)
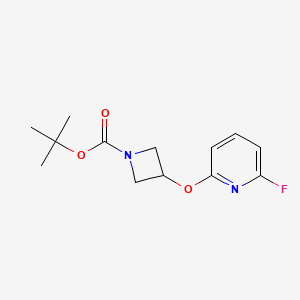
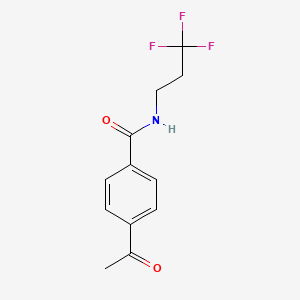
![[4-Methoxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B8124678.png)
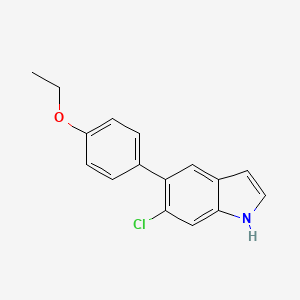
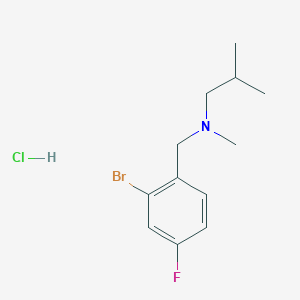
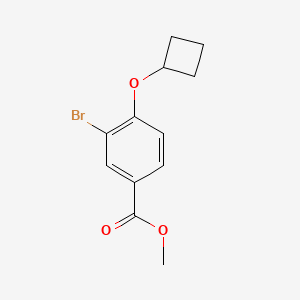
![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)
